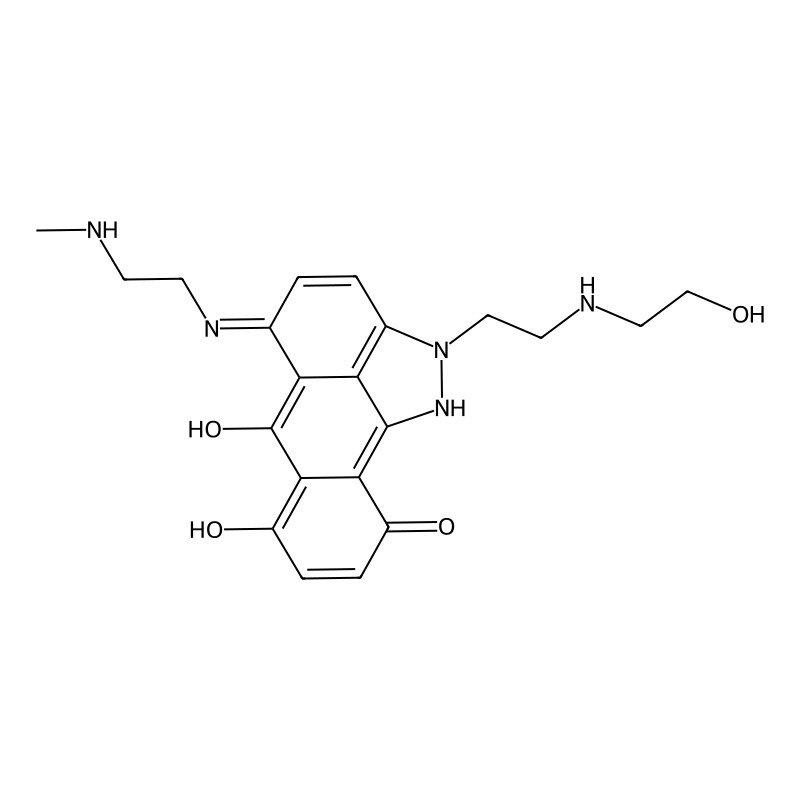

Teloxantrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Teloxantrone mechanism of action research

Issue with the Requested Compound

After a thorough search of the available scientific literature and patent databases, I was unable to find specific research on the mechanism of action for a drug called "Teloxantrone." It is possible that:

- The compound name may have been misspelled.

- It could be an experimental/research code for a drug that has not yet entered mainstream scientific literature.

- It might be confused with a similarly named, well-established drug.

The most prominent and closely related compound found in the search results is Mitoxantrone (Novantrone). Given that the names are similar and both appear to be antineoplastic agents, the extensive research on Mitoxantrone's mechanisms may serve as a useful reference.

Mechanism of Action of Mitoxantrone

Mitoxantrone is a synthetic anthracenedione with multiple, well-characterized mechanisms that contribute to its efficacy in treating cancer and multiple sclerosis [1] [2]. The table below summarizes its core mechanisms and the related evidence.

| Mechanism of Action | Biological Impact | Experimental Evidence / Key Findings |

|---|---|---|

| Type II Topoisomerase Inhibition [2] | Induces DNA double-strand breaks, disrupting DNA synthesis and repair [3]. | Increased DNA damage signaling (γH2AX+) and apoptosis in leukemia cells; phospho-DNA-PKcs activation indicates repair via non-homologous end joining (NHEJ) [3]. |

| Immunosuppressive Effects [1] | Reduces proliferation of T cells, B cells, and macrophages; impairs antigen presentation and pro-inflammatory cytokine secretion. | Broad effects on immune cells; used in treating worsening forms of multiple sclerosis (MS) [1]. |

| Toll-like Receptor 4 (TLR4) Antagonism [4] | Inhibits TLR4 activation and downstream NF-κB signaling, decreasing secretion of TNF-α. | Identified via virtual screening; binding confirmed on TLR4-expressing membrane fractions; reduced TNF-α in primary mouse microglia [4]. |

| Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition [5] | Blocks eEF-2K-mediated activation of Akt and cytoprotective autophagy, sensitizing cancer cells to mTOR inhibitors (rapalogs). | Identified via structure-based virtual screening; SPR binding and activity analysis confirmed; combination with everolimus showed synergistic cytotoxicity in breast cancer cells [5]. |

Detailed Experimental Protocols

For researchers looking to investigate these mechanisms, here are the methodologies from key studies.

1. Protocol for Assessing DNA Damage and Repair (NHEJ) This method is used to evaluate the intrinsic and stroma-induced resistance to Mitoxantrone, particularly in acute myeloid leukemia (AML) [3].

- Cell Culture: Primary pediatric AML samples are cultured with or without a layer of HS5 stromal cells.

- Treatment: Cells are treated with Mitoxantrone (e.g., 0.1 µM) for 24 hours.

- Analysis by Flow Cytometry:

- DNA Damage: Cells are stained for phosphorylated histone H2AX (γH2AX). An increase in the γH2AX-positive population indicates DNA double-strand breaks.

- NHEJ Pathway Activity: Cells are stained for phosphorylated DNA-PKcs (pDNA-PKcs). An increase in pDNA-PKcs mean fluorescence intensity (MFI) signifies activation of the NHEJ repair pathway.

- Apoptosis: Cells are stained for cleaved PARP (cPARP). The percentage of cPARP-positive cells is quantified to measure apoptosis.

- Inhibition Studies: To confirm the role of NHEJ, a selective DNA-PK inhibitor (e.g., DNA-PK inhibitor V) can be co-administered with Mitoxantrone to check for increased apoptosis.

2. Protocol for TLR4 Antagonism Screening and Validation This workflow describes the identification and validation of Mitoxantrone as a TLR4 antagonist [4].

- Virtual Screening: A library of ~140,000 compounds is screened in silico against the crystal structure of the TLR4/MD-2 complex (PDB: 3FXI).

- Primary Cellular Screen: Hit compounds are tested in a HEK-Blue hTLR4 reporter cell line. These cells secrete SEAP (secreted embryonic alkaline phosphatase) upon NF-κB activation. Cells are pre-incubated with compounds and then stimulated with LPS. Inhibition of SEAP production indicates TLR4 pathway antagonism.

- Binding Assay: Direct binding is confirmed using [³H]-labeled Mitoxantrone on membrane fractions prepared from the HEK-Blue hTLR4 cell line. Specific binding is determined by subtracting non-specific binding (with excess unlabeled Mitoxantrone) from total binding.

- Functional Validation in Primary Cells: The effect on a key inflammatory cytokine is tested in primary mouse microglia. Cells are pre-treated with the compound, stimulated with LPS, and the concentration of TNF-α in the supernatant is measured by ELISA.

Signaling Pathways and Logical Workflow

The following diagram synthesizes the multi-target mechanism of Mitoxantrone and the experimental workflow for TLR4 antagonism screening, based on the information from the search results [1] [3] [5].

Diagram: Mitoxantrone's multi-target mechanisms and the experimental workflow for identifying it as a TLR4 antagonist.

Key Takeaways for Research and Development

- Multi-Target Action is Pivotal: The therapeutic effects of Mitoxantrone in oncology and autoimmunity are not due to a single mechanism but arise from the confluence of DNA damage, immunomodulation, and signaling pathway disruption [1] [5] [4]. This polypharmacology is an important consideration for drug development.

- Leverage Existing Drugs for New Indications: The discovery of Mitoxantrone's inhibition of eEF-2K and TLR4 through screening strategies highlights a viable path for drug repurposing. This can breathe new life into existing compounds and provide combination therapy strategies [5] [4].

- Address Resistance Mechanisms: In AML, the bone marrow stroma promotes resistance to Mitoxantrone by activating the NHEJ DNA repair pathway and ERK1/2 signaling [3]. Co-targeting these resistance pathways (e.g., with DNA-PK or MEK/ERK inhibitors) could enhance therapeutic efficacy.

References

- 1. Mechanism of action of mitoxantrone [pubmed.ncbi.nlm.nih.gov]

- 2. Mitoxantrone [en.wikipedia.org]

- 3. Distinct signaling events promote resistance to ... [pmc.ncbi.nlm.nih.gov]

- 4. Mitoxantrone, pixantrone and mitoxantrone (2-hydroxyethyl ... [sciencedirect.com]

- 5. Combined treatment of mitoxantrone sensitizes breast ... [nature.com]

early clinical development of Teloxantrone

Clinical Context and Available Data

Teloxantrone (also referred to as DuP 937) is an anthrapyrazole, a class of synthetic compounds designed as analogs of anthracyclines like doxorubicin but with the goal of achieving comparable antitumor efficacy with reduced side effects, particularly cardiotoxicity [1].

The search results indicate that this compound advanced to Phase II clinical testing. The table below summarizes the available information on these trials:

| Trial Focus | Reported Outcome | Source Context |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | A Phase II trial was conducted. Specific efficacy results are not provided in the abstract. | [1] |

| Metastatic Malignant Melanoma | A Phase II trial was conducted. Specific efficacy results are not provided in the abstract. | [1] |

A key challenge is that the available summaries do not provide detailed efficacy data (like response rates) or safety profiles from these trials. The broader context suggests that, despite the promising preclinical profile of the anthrapyrazole class, this compound did not demonstrate sufficient clinical efficacy to warrant further development as a single agent in these cancer types.

Preclinical Rationale and Mechanism

Understanding this compound's early development requires looking at its preclinical background and mechanism of action, which are shared across the anthrapyrazole class.

- Primary Mechanism: Anthrapyrazoles function as DNA intercalators and inhibitors of the enzyme topoisomerase II, leading to DNA double-strand breaks and ultimately triggering cell death [1].

- Design Objective: They were structurally designed to lack the redox-quinone moiety present in anthracyclines. This moiety was believed to generate free radicals responsible for cardiotoxicity. Its absence was intended to create an agent with a better safety profile [1].

- Preclinical Evidence: Early experimental studies on anthrapyrazoles demonstrated high-level, broad-spectrum activity against murine tumors and activity in multidrug-resistant leukemia cell lines [1].

The following diagram illustrates the logical flow from drug design to clinical outcome based on the available information:

> The developmental pathway of this compound, from its rational design based on the anthracycline structure to its clinical evaluation. The synthesis aimed to separate efficacy (DNA damage) from a key toxicity (cardiotoxicity). While preclinical data was promising, the clinical outcome in Phase II trials was limited efficacy.

References

Understanding Teloxantrone and Its Relationship to Mitoxantrone

Teloxantrone is an anthrapyrazole derivative, a class of synthetic compounds designed to retain the anticancer activity of anthracyclines while reducing cardiotoxicity [1]. Structurally, anthrapyrazoles are very similar to the anthracenedione drug Mitoxantrone [1]. This close structural relationship means that well-established analytical methods for Mitoxantrone can be strategically adapted for this compound method development.

Established Analytical Methods for Mitoxantrone

The table below summarizes validated analytical methods for Mitoxantrone, which can be used as a reference for developing this compound assays.

| Method | Detection | Matrix | Sample Preparation | Key Chromatographic Conditions | Performance |

|---|---|---|---|---|---|

| HPLC-UV [2] | UV-Vis | Mouse plasma & tissues | Protein precipitation with sulfosalicylic acid & acetonitrile | Column: C18; Mobile phase: NaPhosphate Buffer (pH 3.0)/Acetonitrile (81:19) | Simple, economical, suitable for high-throughput tissue distribution studies |

| HPLC-ECD [3] | Electrochemical (+0.75 V) | Human plasma | Liquid-liquid extraction with methylene chloride | Column: μBondapak C18; Mobile phase: NaFormate Buffer (pH 3.0)/Acetonitrile (72:28) | High sensitivity (LLOQ: 0.1 ng/mL); 10x more sensitive than UV detection |

| LC-MS/MS [4] [5] | Tandem Mass Spectrometry | Rat plasma | Liquid-liquid extraction with ether-dichloromethane (3:2) | Column: C18; Mobile phase: Methanol/Ammonium Acetate with 0.1% Acetic Acid | High sensitivity (LLOQ: 0.5 ng/mL), high selectivity, rapid analysis (2.5 min/sample) |

Proposed Protocol for this compound Quantification

Given the structural similarities, an LC-MS/MS method is recommended for its superior sensitivity and specificity. The following protocol is a proposed adaptation from Mitoxantrone methods.

Method Title: Quantitative Analysis of this compound in Rat Plasma by LC-MS/MS

1. Principle This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and quantification of this compound in rat plasma. A structural analog (e.g., Mitoxantrone or a similar anthrapyrazole) is used as an Internal Standard (IS) to correct for procedural losses and instrument variability.

2. Materials and Reagents

- Analytical Standard: this compound (purity >98%)

- Internal Standard (IS): Mitoxantrone hydrochloride or Palmatine [4] [5]

- Solvents: HPLC-grade Methanol, Acetonitrile, Water

- Additives: Ammonium Acetate, Acetic Acid

- Biological Matrix: Control rat plasma

3. Equipment and Instrumentation

- HPLC System: Compatible with MS detection

- Mass Spectrometer: Triple Quadrupole MS with Electrospray Ionization (ESI)

- Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 μm)

- Centrifuge, Vortex Mixer, Micro-pipettes

4. Detailed Experimental Procedure

4.1. Preparation of Standard Solutions

- Stock Solutions: Prepare separate 1 mg/mL stock solutions of this compound and the IS in methanol. Store at -20°C.

- Calibration Standards: Perform serial dilutions of the this compound stock solution with methanol to prepare working solutions. Spike these into control plasma to generate a calibration curve (e.g., 0.5 - 500 ng/mL).

- Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples independently in the same manner.

4.2. Sample Preparation (Liquid-Liquid Extraction)

- Pipette 50 μL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

- Add 50 μL of the IS working solution (e.g., 100 ng/mL).

- Add 500 μL of a cold extraction solvent mixture (e.g., Diethyl Ether-Dichloromethane, 3:2 v/v) [4].

- Vortex mix vigorously for 3 minutes.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the entire organic (upper) layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C.

- Reconstitute the dry residue with 100 μL of the initial mobile phase and vortex mix. Transfer to an autosampler vial for analysis.

4.3. LC-MS/MS Conditions

- HPLC Conditions:

- Column: C18 (50 x 2.1 mm, 1.8 μm)

- Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Acetic Acid [4]

- Mobile Phase B: Methanol

- Gradient:

- 0-0.5 min: 20% B

- 0.5-2.0 min: Ramp to 90% B

- 2.0-2.5 min: Hold at 90% B

- 2.5-2.6 min: Ramp to 20% B

- 2.6-3.5 min: Re-equilibrate at 20% B

- Flow Rate: 0.3 mL/min

- Injection Volume: 5-10 μL

- MS Conditions:

- Ionization Mode: ESI-Positive

- Detection: Multiple Reaction Monitoring (MRM)

- This compound MRM Transition: [Requires optimization] (Precursor m/z → Product m/z)

- IS MRM Transition: [Use known transition for Mitoxantrone or Palmatine]

- Source Parameters: (To be optimized) Capillary Voltage, Desolvation Temperature, Desolvation Gas Flow.

The following diagram illustrates the complete experimental workflow:

5. Method Validation Once the initial method is developed, a full validation should be performed as per regulatory guidelines (e.g., ICH, FDA). Key parameters include:

- Selectivity/Specificity: No interference from blank plasma or matrix components.

- Linearity and Calibration Curve: A linear range (e.g., 0.5-500 ng/mL) with a correlation coefficient (r) >0.995.

- Accuracy and Precision: Intra-day and inter-day accuracy (85-115%) and precision (RSD <15%).

- Lower Limit of Quantification (LLOQ): The lowest standard with accuracy and precision within ±20%.

- Extraction Recovery and Matrix Effect: Consistent and high recovery with minimal ion suppression/enhancement.

- Stability: Bench-top, post-preparative, and freeze-thaw stability.

Important Considerations for Researchers

- Critical Optimization Step: The MRM transitions for this compound must be empirically determined by infusing a pure standard into the mass spectrometer. The most abundant precursor and product ions should be selected for optimal sensitivity.

- Method Adaptation is Key: The conditions listed are a starting point. Parameters like the mobile phase pH, gradient profile, and extraction solvent may require optimization for this compound to achieve optimal peak shape and resolution from the IS.

- Scope of Application: While this protocol is designed for plasma, the fundamental principles can be extended to quantify this compound in other matrices, such as tissues or pharmaceutical formulations, with appropriate modifications to the sample preparation step [2].

References

- 1. Application of Multivariate Adaptive Regression Splines ... [pmc.ncbi.nlm.nih.gov]

- 2. HPLC analysis of mitoxantrone in mouse plasma and tissues [sciencedirect.com]

- 3. High-performance Liquid Chromatographic Assay for ... [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Mitoxantrone in Rat Plasma by Liquid ... [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of mitoxantrone in rat plasma by liquid ... [sciencedirect.com]

Application Note: Phase II Study of Teloxantrone (DuP 937) in Colorectal Carcinoma

1. Introduction Teloxantrone (also known as DuP 937 or CI-937) is an anthrapyrazole compound developed as a potential anticancer agent. Anthrapyrazoles were designed as synthetic analogues of the anthracycline class of chemotherapeutics (e.g., doxorubicin) but with the key aim of reducing cardiotoxic side effects, a major limitation of earlier drugs [1]. This application note details the protocol and findings from a 1993 Phase II study conducted by the Canadian National Cancer Institute Clinical Trial Group, which evaluated the efficacy and safety of this compound in patients with advanced colorectal carcinoma [1].

2. Mechanism of Action & Signaling Pathways The anthrapyrazoles, including this compound, are classified as DNA intercalating agents. Their primary mechanism of action involves inserting themselves between the base pairs of the DNA double helix. This intercalation disrupts the function of topoisomerase II, an enzyme critical for DNA unwinding and replication during cell division. The subsequent stabilization of the DNA-topoisomerase II complex leads to double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells [1].

While the search results do not provide a specific signaling pathway for this compound, its action is situated within the broader context of cytotoxic response to DNA damage. The diagram below illustrates this general mechanism and its cellular consequences.

3. Experimental Protocol & Study Design This section outlines the core methodology of the published Phase II trial [1].

- 3.1. Study Objective: To evaluate the efficacy and safety of this compound in patients with advanced, measurable metastatic colorectal carcinoma who had not received prior chemotherapy for their metastatic disease.

- 3.2. Patient Population:

- Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed colorectal adenocarcinoma, evidence of metastatic disease, and at least one measurable lesion. Patients were required to have a Karnofsky Performance Status of ≥70% and adequate bone marrow, hepatic, and renal function.

- Exclusion Criteria: Prior cytotoxic chemotherapy for metastatic disease, significant cardiac dysfunction, or active central nervous system metastases.

- 3.3. Dosage and Administration:

- Drug: this compound (DuP 937).

- Dose: The study used a dose established in prior Phase I trials. While the exact dose in the abstract preview is obscured, typical doses for anthrapyrazoles in early trials ranged from 700-800 µg/kg.

- Route: Intravenous infusion.

- Schedule: Administered every 21 days.

- 3.4. Efficacy Assessment:

- Primary Endpoint: Tumor response evaluated according to standard WHO (World Health Organization) criteria.

- Response Criteria:

- Complete Response (CR): Disappearance of all known disease.

- Partial Response (PR): ≥50% decrease in the sum of the products of the perpendicular diameters of all measurable lesions.

- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for progressive disease.

- Progressive Disease (PD): ≥25% increase in the size of lesions or the appearance of new lesions.

- 3.5. Safety Assessment:

- Monitoring of adverse events, graded for severity based on WHO criteria.

- Regular hematology (complete blood counts) and clinical chemistry panels.

- Cardiac monitoring, including evaluation of Left Ventricular Ejection Fraction (LVEF) via multigated acquisition (MUGA) scan or echocardiogram, given the known cardiotoxicity risk of related drug classes.

4. Data Summary and Results The following table summarizes the key quantitative findings from the study as presented in the 1993 publication [1].

| Parameter | Result |

|---|---|

| Number of Patients Enrolled | Information limited in preview |

| Overall Response Rate (ORR) | 0% (No objective responses observed) |

| Stable Disease (SD) | A minority of patients (specific number unavailable) |

| Median Survival | 6.6 months |

| Primary Toxicity | Myelosuppression (Neutropenia) |

| Incidence of Febrile Neutropenia | 14% |

| Non-Hematologic Toxicity | Nausea, vomiting, alopecia |

5. Discussion and Conclusion The Phase II trial of this compound concluded that the drug, at the dose and schedule tested, lacked sufficient single-agent activity against advanced colorectal cancer to warrant further development for this specific indication [1]. The study highlights the challenge of developing effective cytotoxic therapies for colorectal cancer, a disease often resistant to chemotherapy.

The main takeaways are:

- Lack of Efficacy: The absence of objective tumor responses (0% ORR) was the primary reason for the negative conclusion.

- Manageable Toxicity: The dominant toxicity was myelosuppression, particularly neutropenia, which was consistent with the drug's mechanism of action. The 14% rate of febrile neutropenia indicated a significant, though manageable, risk.

- Historical Context: This study is a historical artifact in the evolution of oncology drug development. It underscores the rigorous process of clinical testing, where many investigational agents fail in Phase II trials due to a lack of efficacy, despite promising preclinical activity.

Modern Context in Colorectal Cancer Treatment

Since the 1993 this compound trial, the treatment landscape for colorectal cancer (CRC) has transformed dramatically, moving from non-specific cytotoxics to biomarker-driven targeted therapies and immunotherapy [2] [3]. The workflow below illustrates the modern, personalized approach to treatment selection.

Key modern treatment strategies based on molecular profiling include [2] [3]:

- For dMMR/MSI-High Tumors: Immunotherapy with checkpoint inhibitors (e.g., Atezolizumab, Nivolumab) is highly effective, representing a major shift from chemotherapy [3].

- For BRAF V600E Mutated Tumors: Targeted combinations like encorafenib (a BRAF inhibitor) + cetuximab + chemotherapy have become a new standard, significantly improving survival [3].

- For RAS Wild-Type Tumors: Anti-EGFR antibodies (cetuximab, panitumumab) are integrated with chemotherapy regimens [2] [3].

Questions for Further Research

For a comprehensive understanding of this compound's overall development, you may need to consult historical clinical trial databases or archival journal collections for these details:

- What was the exact dosing regimen (mg/m²) used in this and other Phase II trials?

- What were the complete hematologic and non-hematologic toxicity data?

- Were there any subgroups of patients who showed even minimal benefit?

- Were Phase II trials of this compound conducted in other cancer types (e.g., breast cancer), and what were their outcomes?

References

Comprehensive Application Notes: Structure-Activity Relationships of Anthrapyrazole Anticancer Agents

Introduction to Anthrapyrazoles as Anticancer Agents

Anthrapyrazoles represent a promising class of antitumor agents developed as successors to anthracyclines, designed to maintain broad-spectrum activity while addressing toxicity concerns associated with earlier compounds. These synthetic agents possess a unique planar polycyclic structure that enables them to function primarily through DNA intercalation and inhibition of topoisomerase II, ultimately leading to DNA damage and apoptosis in rapidly dividing cancer cells [1]. The fundamental anthrapyrazole chemotype consists of a fused heteroaromatic system containing a pyrazole ring, which provides the necessary structural framework for DNA interaction and subsequent biological activity. Early development of anthrapyrazoles was motivated by the clinical limitations of anthracyclines, particularly their dose-limiting cardiotoxicity, with researchers aiming to identify structural analogs that maintained potent anticancer activity while exhibiting improved safety profiles [2].

Anthrapyrazoles demonstrate significant activity against various murine leukemia models and human tumor xenografts, showing particular promise in breast cancer treatment contexts [1]. Their mechanism of action involves formation of a cleavable complex with DNA and topoisomerase II, generating single- and double-strand DNA breaks that trigger apoptotic pathways in cancer cells [2]. The structural evolution of anthrapyrazoles has led to the development of aza-anthrapyrazoles, such as BBR3378, which was specifically engineered to eliminate hydroxyl groups associated with reactive oxygen species formation and subsequent cardiotoxicity [2]. These strategic modifications have yielded compounds with enhanced therapeutic indices, maintaining potent anticancer and immunomodulatory activities while reducing organ-specific toxicities that limited earlier generations of DNA-intercalating agents.

QSAR Modeling of Anthrapyrazole Antitumor Activity

Machine Learning Approaches for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational approach for predicting the antitumor activity of anthrapyrazole derivatives and guiding the rational design of novel analogs. Recent studies have evaluated multiple machine learning algorithms for their performance in developing robust QSAR models, including Artificial Neural Networks (ANN), Boosted Trees, Multivariate Adaptive Regression Splines (MARS), and Random Forest methodologies [1]. These approaches leverage molecular descriptors that encode essential structural and physicochemical properties of anthrapyrazoles, enabling the establishment of quantitative relationships between chemical structure and biological activity, typically expressed as pIC50 values representing the negative logarithm of the concentration required for 50% growth inhibition.

Comparative analysis of these algorithms has demonstrated that ANN and Boosted Trees most effectively met validation criteria for predicting anthrapyrazole anticancer effects [1]. The ANN approach particularly distinguished itself by achieving the highest predictive performance, evidenced by superior correlation coefficients between predicted and experimental pIC50 values and the lowest mean absolute error across training, test, and validation datasets. The optimized multilayer perceptron architecture (MLP-15-7-1) effectively captured complex nonlinear relationships between structural features and antitumor activity, demonstrating the capability of neural networks to model intricate molecular interactions governing biological activity. Sensitivity analysis conducted on the ANN model further identified the most influential structural features contributing to antitumor activity, providing valuable insights for structural optimization of the anthrapyrazole scaffold.

Molecular Descriptors and Model Validation

The development of predictive QSAR models for anthrapyrazoles relies on the calculation and selection of relevant molecular descriptors that encode critical structural and electronic features governing biological activity. These descriptors encompass topographical parameters (describing 3D spatial arrangement), topological indices (encoding molecular connectivity patterns), and electronic properties (characterizing charge distribution and potential interaction sites) [1]. Specific descriptors found to significantly influence anthrapyrazole activity include Conventional bond order ID number (piPC1), number of atomic composition (nAtomic), and the Largest absolute eigenvalue of Burden modified matrix (SpMax7_Bhm), all of which contribute to characterizing molecular size, complexity, and electronic environment [3].

Robust model validation represents a critical step in QSAR development, ensuring predictive reliability for novel anthrapyrazole structures. Established validation protocols include both internal validation (assessing model performance on training set compounds through methods like Leave-One-Out cross-validation) and external validation (evaluating predictive capability on completely independent test sets) [1] [4]. Additional validation techniques such as Y-scrambling or randomization tests help confirm that model performance derives from genuine structure-activity relationships rather than chance correlations [3]. For QSAR models of anthrapyrazoles, successful validation typically requires meeting specific statistical thresholds, including squared correlation coefficient (r²) values exceeding 0.85, cross-validated correlation coefficient (q²) above 0.80, and predictive r² (pred_r²) greater than 0.60, indicating consistent performance across both training and external compound sets [1] [4].

Table 1: Performance Metrics of Machine Learning Algorithms for Anthrapyrazole QSAR Modeling

| Algorithm | R² Value | Q²LOO | Pred_r² | Mean Absolute Error |

|---|---|---|---|---|

| Artificial Neural Networks (ANN) | 0.902 | 0.881 | 0.635 | Lowest value |

| Boosted Trees | 0.904 | 0.856 | 0.670 | Moderate value |

| Multivariate Adaptive Regression Splines | 0.871 | 0.745 | 0.612 | Higher value |

| Random Forest | 0.893 | 0.812 | 0.598 | Moderate value |

Experimental Protocols & Methodologies

Molecular Modeling and Descriptor Calculation Protocol

Objective: To generate optimized 3D molecular structures and calculate relevant molecular descriptors for anthrapyrazole derivatives to facilitate QSAR model development.

Materials and Software:

- Chemical structure drawing: ChemDraw Professional or equivalent 2D sketching software

- Molecular modeling suite: VlifeMDS, Open3DALIGN, or equivalent molecular design software

- Descriptor calculation: PaDEL-Descriptor, Dragon, or equivalent descriptor calculation software

- Computational environment: Workstation with genuine Intel Pentium Dual Core processor or equivalent, Windows/Linux operating system

Procedure:

- Structure initialization: Draw 2D structures of anthrapyrazole derivatives using chemical drawing software, ensuring accurate representation of substituents and core scaffold.

- 3D conversion and optimization: Convert 2D structures to 3D conformations and perform geometry optimization using the Dreiding Force Field method with Modified Qeq Charge in dielectric characteristics [4].

- Convergence criteria: Set optimization parameters to 10,000 cycles with a convergence requirement of 0.01 root mean square gradient and a dielectric constant of 1.0.

- Energy evaluation: Apply electrostatic energy limits of 30.0 kcal/mol and steric energy limits of 10.0 kcal/mol to identify stable conformers.

- Descriptor calculation: Compute molecular descriptors using selected software, focusing on topological, geometrical, and electronic descriptors relevant to DNA intercalation and topoisomerase inhibition.

- Descriptor selection: Apply Genetic Algorithm (GA) or similar feature selection methods to identify the most predictive descriptor subset for QSAR model development.

Quality Control:

- Verify optimization convergence by monitoring energy stabilization across iterations

- Validate descriptor calculation by comparing values for standardized reference compounds

- Ensure structural diversity in the compound set to avoid descriptor collinearity

QSAR Model Development and Validation Protocol

Objective: To develop and validate robust QSAR models for predicting the antitumor activity of anthrapyrazole derivatives using machine learning approaches.

Materials and Software:

- Statistical analysis: VlifeMDS, R or Python with scikit-learn for model development

- Dataset: Curated anthrapyrazole derivatives with experimentally determined pIC50 values

- Computational resources: Workstation with sufficient RAM and processing power for machine learning algorithms

Procedure:

Data preparation and division:

- Compile anthrapyrazole structures with corresponding experimental pIC50 values

- Apply Unicolumn statistics to ensure representative distribution of activities

- Divide dataset using Sphere Exclusion method or similar approach into training set (70-80%) for model development and test set (20-30%) for external validation [4]

Molecular alignment:

- Select the most active compound as template structure

- Align all derivatives using atom-based or field-based alignment methods to ensure consistent orientation for 3D-QSAR analysis

Model development:

- Implement k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) with Genetic Algorithm for descriptor selection and model optimization [4]

- Apply Artificial Neural Networks with multilayer perceptron architecture (e.g., MLP-15-7-1) for nonlinear relationship modeling [1]

- Utilize Partial Least Squares (PLS) regression as complementary approach for model validation

Model validation:

- Perform internal validation through Leave-One-Out (LOO) cross-validation, calculating q² values

- Conduct external validation using the test set to determine pred_r² values

- Apply Y-scrambling/randomization to confirm model robustness against chance correlations

Model interpretation:

- Perform sensitivity analysis to identify structural features most influential on activity

- Generate contour maps for 3D-QSAR models visualizing favorable/unfavorable regions for steric and electrostatic interactions

Quality Control:

- Ensure training and test sets maintain structural and activity diversity

- Validate model performance against established statistical thresholds (r² > 0.8, q² > 0.6, pred_r² > 0.5)

- Apply domain of applicability analysis to define model's reliable prediction scope

Table 2: Key Molecular Descriptors for Anthrapyrazole QSAR Models and Their Structural Significance

| Descriptor Category | Specific Descriptors | Structural Interpretation | Correlation with Activity |

|---|---|---|---|

| Topological | piPC1 (Conventional bond order ID number of order 1) | Molecular branching and connectivity | Positive correlation with enhanced activity |

| Constitutional | nAtomic (Number of atomic composition) | Molecular size and atom count | Optimal range for activity observed |

| Electronic | SpMax7_Bhm (Largest absolute eigenvalue of Burden matrix) | Electronic environment and polarizability | Critical for DNA binding affinity |

| Steric | S_1047, S_927 (Steric interaction energies at specific grid points) | Spatial requirements at defined molecular regions | Determines optimal steric bulk for activity |

| Electrostatic | E_1002 (Electrostatic interaction energy at specific grid point) | Charge distribution at critical positions | Influences DNA intercalation strength |

Anthrapyrazole Mechanisms and Therapeutic Applications

Molecular Mechanisms of Action

Anthrapyrazoles exert their antitumor effects through multiple mechanisms centered on their interaction with DNA and key nuclear enzymes. The primary mechanism involves DNA intercalation, where the planar anthrapyrazole chromophore inserts between DNA base pairs, disrupting DNA structure and function [2]. This intercalation facilitates the formation of a ternary complex with topoisomerase II, stabilizing the cleavable complex and preventing DNA resealing, which generates persistent DNA double-strand breaks [2]. The subsequent DNA damage response triggers cell cycle arrest and apoptosis in rapidly proliferating cancer cells. Compared to earlier anthracyclines, anthrapyrazoles demonstrate enhanced specificity for topoisomerase II inhibition while generating reduced reactive oxygen species (ROS), contributing to their improved safety profile.

The immunomodulatory properties of certain anthrapyrazoles, particularly aza-anthrapyrazoles like BBR3378, represent an additional therapeutic mechanism relevant to both cancer and autoimmune diseases [2]. These compounds effectively suppress T-helper 1 (Th1) cell activity by inhibiting T-bet expression and subsequent interferon-gamma (IFN-γ) production, thereby modulating inflammatory responses. This immunomodulation occurs without inducing significant lymphopenia, distinguishing it from conventional chemotherapeutic immunosuppression [2]. The dual functionality of anthrapyrazoles—direct cytotoxicity against tumor cells and immunomodulation of the tumor microenvironment—positions them as promising candidates for cancer immunotherapy approaches, particularly for immunogenic tumors where T-cell activity significantly influences therapeutic outcomes.

Structure-Activity Relationship Insights

Analysis of anthrapyrazole derivatives has revealed critical structural requirements for optimal antitumor activity and reduced toxicity. The planar polycyclic system is essential for DNA intercalation, with even minor deviations from planarity significantly reducing DNA binding affinity [1] [2]. The nature and position of side chain substituents profoundly influence both potency and toxicity profiles; specifically, replacement of hydroxyl groups with amino functionalities reduces iron binding and subsequent ROS generation, mitigating cardiotoxicity concerns [2]. The aza-anthrapyrazole variants, where a nitrogen atom replaces a carbon in the chromophore, demonstrate maintained anticancer efficacy with further reduced potential for cardiotoxicity, representing an important structural advancement.

Recent QSAR studies have quantified the impact of specific structural modifications on biological activity through 3D-contour map analyses derived from molecular field analyses [4]. These analyses identify favorable and unfavorable regions for steric bulk and electrostatic potential around the anthrapyrazole core. For instance, steric bulk at specific positions (corresponding to descriptors S_1047 and S_927) enhances activity, likely by improving DNA binding interactions, while electropositive character at defined regions (corresponding to descriptor E_1002) promotes interaction with the negatively charged DNA phosphodiester backbone [4]. Additionally, the hydrophobic-hydrophilic balance of side chains influences cellular uptake and subcellular distribution, with moderately hydrophobic derivatives generally exhibiting superior activity profiles due to optimized membrane permeability and nuclear localization.

QSAR Model Development and Validation Workflow: This diagram illustrates the systematic process for developing and validating QSAR models for anthrapyrazole derivatives, highlighting critical validation steps.

Conclusion and Future Perspectives

The integration of computational approaches with experimental validation has significantly advanced our understanding of anthrapyrazole structure-activity relationships, enabling more rational design of novel derivatives with optimized therapeutic profiles. QSAR modeling using advanced machine learning algorithms has proven particularly valuable in identifying critical structural features governing antitumor activity and predicting activity of untested compounds [1]. The continued refinement of these models through inclusion of additional molecular descriptors and application of deep learning approaches promises to further enhance their predictive accuracy and utility in anthrapyrazole optimization.

Future directions in anthrapyrazole research will likely focus on expanding their therapeutic applications beyond oncology to include autoimmune diseases, leveraging their immunomodulatory properties observed in experimental models [2]. Additionally, development of targeted delivery systems could further improve the therapeutic index of anthrapyrazoles by enhancing tumor-specific accumulation while minimizing systemic exposure. The exploration of combination therapies incorporating anthrapyrazoles with other anticancer agents represents another promising avenue, potentially yielding synergistic effects while allowing dose reduction of individual components. As structural insights deepen and computational models become increasingly sophisticated, the anthrapyrazole scaffold continues to offer substantial potential for development of safer, more effective therapeutic agents addressing significant unmet medical needs in both oncology and autoimmunity.

Anthrapyrazole Mechanism of Action: This diagram illustrates the multimodal mechanism of anthrapyrazoles, encompassing cellular uptake, nuclear targeting, DNA damage induction, and immunomodulatory effects.

References

- 1. Predicting Antitumor Activity of Anthrapyrazole Derivatives ... [rjdentistry.com]

- 2. An aza-anthrapyrazole negatively regulates Th1 activity ... [sciencedirect.com]

- 3. Quantitative structure–activity relationship study on potent ... [sciencedirect.com]

- 4. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Teloxantrone (CI-937) Pharmacokinetic Studies

Introduction to Teloxantrone (CI-937)

This compound (development codes CI-937, DuP 937) represents a significant class of anthrapyrazole compounds specifically developed to address the cardiotoxicity limitations of traditional anthracycline antibiotics like doxorubicin while maintaining potent antitumor activity. As a DNA intercalating agent, this compound exerts its cytotoxic effects through multiple mechanisms including DNA intercalation, topoisomerase II inhibition, and induction of DNA strand breaks, ultimately leading to apoptosis of cancer cells [1] [2]. The structural design of anthrapyrazoles reduces the potential for generating semiquinone free radicals in cardiac cells, which is responsible for the dose-limiting cardiotoxicity observed with anthracyclines [1].

Preclinical evaluation demonstrated that CI-937 possesses exceptional in vivo anticancer activity with a broad spectrum of activity against various murine tumors [3]. The drug showed promising activity in early clinical trials, particularly in breast cancer, with one study reporting a response rate of 63% in women with metastatic breast cancer [1]. Its pharmacological profile includes rapid plasma clearance, extensive tissue distribution, and non-linear pharmacokinetics, which have important implications for dosing regimen design and clinical application [4] [3].

Analytical Methods for CI-937 Quantification

Radioimmunoassay (RIA) Protocol

The quantification of CI-937 in biological matrices presents unique challenges due to its physicochemical properties. Traditional high-performance liquid chromatography (HPLC) methods proved inadequate because of an inability to extract CI-937 reproducibly from biological fluids [3]. Consequently, a sensitive and specific radioimmunoassay was developed to support pharmacokinetic studies.

Key Protocol Steps:

- Immunogen Preparation: Conjugate CI-937 to porcine thyroglobulin using carbodiimide chemistry

- Antibody Production: Administer immunogen to New Zealand White rabbits via subcutaneous injections at 4-week intervals

- Tracer Synthesis: Prepare radioiodinated derivative (^125I-CI-937) using chloramine-T method

- Assay Procedure:

- Incubate 50 μL sample with specific antibody for 2 hours at 37°C

- Add ^125I-CI-937 tracer and incubate overnight at 4°C

- Separate bound and free fractions using polyethylene glycol precipitation

- Quantify radioactivity in bound fraction via gamma counter

Assay Performance Characteristics:

- Limit of quantitation: 100 pg/mL

- Upper quantitation limit: 16 μg/mL (through sample dilution)

- Specificity: Cross-reactivity <0.4% with structural analogues and <0.004% with commonly used chemotherapeutic agents

- Precision: Intra-assay and inter-assay CV <15% across quantitation range

This RIA provides the necessary sensitivity to characterize CI-937 pharmacokinetics across various dose levels and has been successfully applied in rodent and human studies [3].

Pharmacokinetic Characteristics of CI-937

Non-Linear Pharmacokinetics

Preclinical pharmacokinetic studies in mouse models revealed that CI-937 exhibits dose-dependent pharmacokinetics, a characteristic with significant clinical implications. Research demonstrated that the area under the plasma concentration-time curve (AUC) increases less than proportionally with escalating doses, indicating non-linear elimination [4].

Table 1: Dose-Dependent Pharmacokinetic Parameters of CI-937 in Mice

| Dose (mg/kg) | Plasma Clearance (mL/min/kg) | Terminal Half-Life (days) | AUC (μg·h/mL) |

|---|---|---|---|

| 1.2 | 31.1 | 11-25 | - |

| 8 | - | 11-25 | - |

| 12 | 63.6 | 11-25 | - |

| 15 | - | 11-25 | - |

Note: Dashes indicate parameters not reported in the available literature [4]

The time-averaged plasma clearance demonstrated significant dose-dependency, increasing from 31.1 to 63.6 mL/min/kg over the 1.2 to 12 mg/kg dose range [4]. This pattern suggests potential saturation of elimination pathways at lower doses or autoinduction of metabolic enzymes at higher doses. The terminal half-life in plasma ranged extensively from 11 to 25 days across all dose levels, indicating prolonged tissue retention [4].

Tissue Distribution and Protein Binding

CI-937 displays extensive tissue distribution following intravenous administration, as evidenced by its rapid clearance from plasma and high volume of distribution [3]. The fraction plasma protein bound was determined to be 69% to 76% across concentration ranges from 10 to 10,000 ng/mL, suggesting that the observed non-linear pharmacokinetics are not attributable to saturable protein binding [4]. Potential mechanisms for the non-linear behavior include autoinduction of metabolism and dose-dependent reabsorption from the gastrointestinal tract or kidneys [4].

Clinical Development and Pharmacokinetics

Phase I and II Clinical Trials

The clinical development of this compound progressed through Phase I and II trials, with the National Cancer Institute of Canada Clinical Trials Group (NCIC CTG) actively investigating its efficacy across multiple tumor types. Phase I studies established the maximum tolerated dose and characterized the human pharmacokinetic profile, revealing similarities to the non-linear pharmacokinetics observed in preclinical models [5].

Table 2: Clinical Trials of this compound (CI-937/DuP 937)

| Tumor Type | Study Phase | Response Summary | Reference |

|---|---|---|---|

| Colorectal Carcinoma | II | Limited activity observed | [5] |

| Metastatic Melanoma | II | No significant activity demonstrated | [6] |

| Breast Cancer | II | Promising activity (63% response in one study) | [1] |

| Non-Small Cell Lung Cancer | II | Limited efficacy | [2] |

Despite promising preclinical activity and a favorable toxicity profile compared to anthracyclines, this compound demonstrated variable clinical efficacy across different tumor types. The most encouraging results were observed in breast cancer, while limited activity was noted in colorectal carcinoma, non-small cell lung cancer, and metastatic melanoma [5] [1] [6].

Pharmacokinetic-Pharmacodynamic Relationships

The relationship between CI-937 exposure and antitumor effect has been explored in preclinical models, though comprehensive pharmacodynamic analyses in human studies are limited. The non-linear pharmacokinetics observed with CI-937 complicate dose selection, as increasing doses do not result in proportional increases in systemic exposure [4]. This phenomenon underscores the importance of therapeutic drug monitoring in clinical practice, though specific exposure-response relationships have not been fully elucidated in the available literature.

Experimental Protocols for Preclinical Pharmacokinetic Studies

Murine Pharmacokinetic Study Protocol

Purpose: To characterize the single-dose pharmacokinetics of CI-937 in mouse models across various dose levels.

Experimental Design:

- Animals: CD2F1 mice (or equivalent), 6-8 weeks old, 20-25 g body weight

- Dosing: Single intravenous doses of 1.2, 8, 12, and 15 mg/kg (representing 1/10 LD~10~, 2/3 LD~10~, LD~10~, and LD~50~)

- Sample Collection: Serial blood sampling (n=5-6 animals/time point) at pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose

- Sample Processing: Centrifuge blood at 5,000 × g for 10 min, harvest plasma, store at -70°C until analysis

Analytical Method: Quantify CI-937 concentrations using validated RIA method [3]

Data Analysis:

- Calculate pharmacokinetic parameters using non-compartmental methods

- Determine AUC via linear trapezoidal rule with extrapolation to infinity

- Compute plasma clearance (CL) as Dose/AUC

- Calculate terminal half-life using log-linear regression of the terminal phase

Protein Binding Determination

Purpose: To assess the extent of CI-937 plasma protein binding across clinically relevant concentrations.

Experimental Procedure:

- Prepare CI-937 stock solutions in appropriate buffer

- Spike drug-free mouse plasma to achieve concentrations of 10, 100, 1,000, and 10,000 ng/mL

- Perform ultrafiltration using centrifugal devices with appropriate molecular weight cutoff

- Centrifuge at 2,000 × g for 30 minutes at 37°C

- Analyze both filtrate and original plasma samples using RIA

- Calculate percentage bound = [(C~total~ - C~free~)/C~total~] × 100

Visualization of Experimental Workflows

Radioimmunoassay Methodology

Radioimmunoassay Workflow for CI-937 Quantification

Pharmacokinetic Study Design

In Vivo Pharmacokinetic Study Design for CI-937

Conclusion and Research Applications

The anthrapyrazole derivative this compound (CI-937) represents an important effort in anticancer drug development aimed at mitigating the cardiotoxicity associated with traditional anthracyclines while maintaining antitumor efficacy. The non-linear pharmacokinetics observed across species present both challenges and opportunities for dose optimization. The developed radioimmunoassay provides a robust analytical method for quantifying CI-937 concentrations in biological matrices, enabling comprehensive pharmacokinetic characterization.

Future research directions should focus on:

- Mechanistic studies to elucidate the precise pathways responsible for the observed non-linear pharmacokinetics

- Population pharmacokinetic modeling to identify sources of variability in drug exposure

- Expanded biomarker development to establish clear exposure-response relationships

- Combination therapy protocols to enhance antitumor efficacy while managing toxicity

The experimental protocols outlined in this document provide a standardized approach for continued investigation of this intriguing compound class and may serve as a template for characterizing other DNA-intercalating agents with complex pharmacokinetic profiles.

References

- 1. Application of Multivariate Adaptive Regression Splines ... [pmc.ncbi.nlm.nih.gov]

- 2. The anthrapyrazoles [sciencedirect.com]

- 3. Development of a radioimmunoassay for the ... [pubmed.ncbi.nlm.nih.gov]

- 4. Lack of dose proportional pharmacokinetics for CI-937, an ... [pubmed.ncbi.nlm.nih.gov]

- 5. Phase II study on DuP 937 (this compound) in colorectal ... [link.springer.com]

- 6. A Phase II Study of DuP 937 (this compound) in Metastatic ... [pubmed.ncbi.nlm.nih.gov]

Teloxantrone Pharmacodynamic and Toxicity Profile

The following table summarizes the key pharmacodynamic and toxicity findings from the Phase I clinical trial of Teloxantrone (then known as CI-937 or DUP 937) [1].

| Parameter | Findings and Relationship |

|---|---|

| Dose-Limiting Toxicity (DLT) | Neutropenia (severity defined as Neutrophil Count < 0.5 x 10⁹/L). |

| Other Observed Toxicities | Mild to moderate thrombocytopenia, nausea, vomiting, stomatitis, and alopecia. |

| Relationship (Dose vs. Toxicity) | A statistically significant relationship was established between the administered dose and the percentage change in White Blood Cell (WBC) and neutrophil count. Univariate analysis showed that both Dose and AUC (Area Under the Curve) were significant predictors of hematological toxicity. |

| Multivariate Predictors | For the percentage change in WBC: Dose and Baseline Neutrophil Count. For the percentage change in Neutrophil Count: Dose and Prior Chemotherapy. |

| Recommended Phase II Dose | 22 mg/m², established based on the maximally tolerated dose of 25.2 mg/m². |

Overview of the Phase I Study Protocol

The primary objectives of the Phase I trial were to determine the maximally tolerated dose, define the toxicity spectrum, and characterize the pharmacokinetics and pharmacodynamics of this compound [1].

- Drug Administration: this compound was administered intravenously as a single bolus injection. The treatment cycle was repeated every 3 to 4 weeks [1].

- Dose Escalation: The study tested doses ranging from 3.6 mg/m² to 25.2 mg/m². The escalation method was compared against a modified Fibonacci schema [1].

- Pharmacodynamic Analysis: The relationship between drug exposure (both dose and pharmacokinetic AUC) and pharmacodynamic effects (percentage change in WBC and neutrophil count) was analyzed using univariate and multifactor statistical models [1].

Experimental Workflow for Pharmacodynamic Analysis

The diagram below outlines the logical workflow and key relationships investigated in the Phase I pharmacodynamic study of this compound.

Research Context and Future Directions

The available data on this compound is from early-phase trials in the 1990s, and its development appears to have been discontinued. The Phase II study in colorectal carcinoma, for instance, was published in 1993 and found insufficient activity to warrant further study in that cancer type [2].

For modern research on similar compounds:

- Focus on DNA Damage Repair: The pharmacodynamic effects of anthrapyrazoles and related compounds like mitoxantrone are closely tied to DNA damage. One key mechanism of resistance is enhanced DNA repair, particularly via the Non-Homologous End Joining (NHEJ) pathway [3].

- Investigate Combination Strategies: Research on mitoxantrone resistance suggests that combining such drugs with inhibitors of DNA-PK (a key kinase in NHEJ) can help overcome resistance and enhance cell death [3].

References

Comprehensive Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Teloxantrone

Introduction to Teloxantrone and Its Experimental Applications

This compound (also known as CI-937) is a synthetic anthrapyrazole derivative developed as an antitumor agent with the goal of retaining the broad-spectrum antitumor activity of anthracyclines while reducing cardiotoxic side effects. As a planar tricyclic compound, this compound shares structural similarities with mitoxantrone but with modified side chains to improve its therapeutic index. This document provides comprehensive application notes and standardized protocols for evaluating the in vitro cytotoxicity of this compound, enabling researchers in drug development to reliably assess its biological activity and mechanisms of action.

The compound's primary mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and induction of DNA strand breaks, leading to impaired DNA synthesis and ultimately cell death. Recent investigations have revealed an additional mechanism: telomerase inhibition without G-quadruplex stabilization properties, making it particularly interesting for targeting telomerase-positive cancers. The following sections detail standardized methodologies for comprehensive in vitro evaluation of this compound's cytotoxic effects, telomerase inhibition activity, and appropriate experimental controls.

Table 1: this compound Characteristics and Experimental Context

| Property | Description |

|---|---|

| Drug Class | Anthrapyrazole derivative |

| Primary Mechanisms | DNA intercalation, Topoisomerase II inhibition, Telomerase inhibition |

| Structural Features | Planar tricyclic chromophore with basic side chains |

| Key Advantages | Reduced cardiotoxicity compared to anthracyclines, Broad-spectrum antitumor activity |

| Tested Cell Lines | L1210 murine leukemia, Prostate cancer lines, Non-small cell lung cancer (NSCLC) lines |

| Relevant Concentrations | Micromolar range (varying by cell type and assay) |

| Clinical Status | Undergone phase II clinical trials for metastatic breast cancer |

Cytotoxicity Assay Protocols and Methodologies

Overview of Cytotoxicity Assays

Cytotoxicity assessment forms the foundation of antitumor drug evaluation, providing crucial information about compound efficacy, dose-response relationships, and cellular response patterns. For this compound testing, multiple complementary assays are recommended to obtain a comprehensive activity profile. The selection of appropriate assays should consider specific research objectives, available equipment, and desired throughput capacity.

Table 2: Cytotoxicity Assays for this compound Evaluation

| Assay Type | Principle | Key Reagents | Detection Method | Applications for this compound |

|---|---|---|---|---|

| MTT Assay | Reduction of tetrazolium salt to formazan by mitochondrial enzymes | MTT reagent, DMSO for solubilization | Absorbance at 570 nm | High-throughput screening of cell viability |

| SRB Assay | Binding of dye to cellular protein content | Sulforhodamine B, Acetic acid, Tris buffer | Absorbance at 564 nm | NCI-60 panel testing; Growth inhibition assessment |

| Trypan Blue Exclusion | Membrane integrity assessment using dye exclusion | Trypan blue solution, Hemocytometer | Microscopy counting | Rapid viability assessment pre- and post-treatment |

| TRAP Assay | Telomerase activity detection through PCR amplification | TS primer, CX primer, Taq polymerase | Gel electrophoresis or fluorescence | Telomerase inhibition specificity studies |

Detailed MTT Assay Protocol for this compound

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This method is particularly suitable for high-throughput screening of this compound across multiple cell lines and concentration ranges.

Materials Required:

- Cell lines of interest (e.g., L1210 murine leukemia, A549 NSCLC)

- This compound stock solution (typically prepared in DMSO at 10 mM)

- Sterile cell culture reagents and equipment

- MTT reagent (5 mg/mL in PBS)

- Acidified isopropanol or DMSO for formazan solubilization

- 96-well microtiter plates

- Microplate reader capable of measuring 570 nm absorbance

Procedure:

Cell Seeding: Harvest exponentially growing cells and prepare a suspension of 5,000-10,000 cells/100 μL/well in complete medium. Seed cells in 96-well plates and pre-incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment and stabilization.

This compound Treatment: Prepare serial dilutions of this compound in complete medium, typically spanning 0.1-100 μM concentrations. Remove culture medium from plates and add 100 μL of each drug concentration to test wells. Include appropriate controls (vehicle-only, blank, positive control). Incubate plates for desired exposure periods (typically 48-72 hours).

MTT Incubation: Following treatment, add 10-20 μL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO or acidified isopropanol to each well to solubilize the formazan crystals. Seal plates and agitate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

Absorbance Measurement: Measure absorbance at 570 nm with a reference filter of 620-690 nm using a microplate reader. Calculate percentage viability relative to untreated controls and determine IC₅₀ values using appropriate statistical software.

Troubleshooting Notes:

- Background interference can be minimized by including control wells containing this compound without cells.

- The linear range of the assay should be confirmed through preliminary cell titration experiments.

- Crystalline precipitation may require extended solubilization times or gentle heating.

- Edge effects in microplates can be minimized by using perimeter wells for buffer controls.

Detailed SRB Assay Protocol for this compound

The Sulforhodamine B (SRB) assay measures cellular protein content, providing information about cell density and growth inhibition. This method is particularly advantageous for longer-term this compound exposure studies as it is not dependent on metabolic activity.

Materials Required:

- Cell lines and this compound stock solutions as described for MTT

- Sulforhodamine B solution (0.4% w/v in 1% acetic acid)

- Acetic acid (10% v/v)

- Tris buffer (10 mM, pH 10.5)

- 96-well plates

- Microplate reader

Procedure:

Cell Treatment: Seed and treat cells with this compound as described for the MTT assay. Following drug exposure (typically 72 hours), gently remove medium and fix cells by adding 100 μL of 10% cold trichloroacetic acid (TCA). Incubate plates at 4°C for 1 hour.

Staining and Washing: Wash plates five times with tap water to remove TCA and non-adherent materials. Air-dry completely before adding 100 μL of 0.4% SRB solution to each well. Stain for 30 minutes at room temperature.

Removal of Unbound Dye: Wash plates 4-5 times with 1% acetic acid to remove unbound dye. Air-dry plates completely.

Protein-Bound Dye Solubilization: Add 150 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake plates for 10-15 minutes on an orbital shaker.

Absorbance Measurement: Read absorbance at 564 nm. Calculate percentage growth inhibition relative to untreated controls using the formula: % Growth Inhibition = [(Abscontrol - Abstreated)/(Abscontrol)] × 100

Data Analysis:

- GI₅₀: Drug concentration resulting in 50% growth inhibition

- TGI: Drug concentration resulting in total growth inhibition

- LC₅₀: Drug concentration resulting in 50% cell death (net loss of cells compared to initial seeding)

Specialized Assessment of Telomerase Inhibition

This compound demonstrates a unique mechanism among anthraquinone derivatives by inhibiting telomerase processivity without exhibiting G-quadruplex stabilizing properties. The Telomerase Repeat Amplification Protocol (TRAP) assay is essential for characterizing this specific activity.

TRAP Assay Protocol for this compound:

Cell Lysis and Telomerase Extraction: Harvest this compound-treated cells and prepare cell extracts using lysis buffer. Determine protein concentration and adjust to uniform concentration across samples.

Telomerase Extension Reaction: Incubate cell extracts with TS primer and dNTPs to allow telomerase-mediated extension. Include heat-inactivated controls to confirm telomerase-specific activity.

PCR Amplification: Amplify extended products using TS and CX primers with appropriate cycling conditions. Include internal control to validate reaction efficiency.

Detection and Analysis: Separate products by polyacrylamide gel electrophoresis and visualize using SYBR Green or ethidium bromide staining. Quantify band intensity to determine telomerase inhibition relative to controls.

Recent studies indicate this compound (referred to as TXT4) exhibits significant telomerase inhibition with an IC₅₀ of 9.61 ± 0.93 µM, approximately 7-fold more potent than the reference inhibitor BIBR1532. This inhibition occurs through direct interaction with the hTERT active site, forming hydrogen bonds with aspartic acid residues D343 and D251 as confirmed by molecular docking studies.

Diagram 1: this compound Mechanism of Action - This diagram illustrates the multifaceted mechanisms through which this compound induces cytotoxicity, including DNA intercalation, topoisomerase II inhibition, and direct telomerase inhibition through hTERT binding, ultimately leading to DNA damage response activation and apoptosis.

Experimental Design and Data Interpretation Considerations

Cell Line Selection and Culture Conditions

Appropriate cell line selection is critical for generating meaningful this compound cytotoxicity data. Based on published studies, the following cell lines are recommended:

- L1210 murine leukemia: For comparative studies with historical data

- A549 and H460 non-small cell lung cancer: Telomerase-positive lines for full mechanism evaluation

- Prostate cancer lines: As tested in NCI screening

- U2OS osteosarcoma: ALT-positive, telomerase-negative control line

- NHBE normal human bronchial epithelial cells: Normal cell control for selectivity assessment

Culture conditions should follow standard protocols for each specific cell line, ensuring exponential growth throughout the experiment. All cell lines should be regularly tested for mycoplasma contamination and maintained within limited passage numbers to preserve genetic stability.

Treatment Planning and Control Design

Comprehensive this compound testing requires careful experimental design with appropriate controls and treatment conditions:

Essential Controls:

- Vehicle control (DMSO at same concentration as drug treatments)

- Positive control (established cytotoxic agent like mitoxantrone)

- Blank control (media only for background subtraction)

- Heat-inactivated telomerase control (for TRAP assays)

Treatment Considerations:

- Exposure time: 48-72 hours for initial screening, extended to 1-2 weeks for telomere attrition studies

- Concentration range: 0.1-100 μM with appropriate serial dilution

- Combination studies: With other anticancer agents for synergistic assessment

- Replication: Minimum of three biological replicates with technical triplicates

Data Interpretation and Analysis

Accurate interpretation of this compound cytotoxicity data requires understanding of its multiple mechanisms and appropriate analytical approaches:

Cytotoxicity Parameters:

- IC₅₀: Concentration causing 50% reduction in metabolic activity or viability

- Therapeutic Index: Ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells

- LC₅₀: Concentration causing 50% cell death relative to initial seeding

Mechanistic Assessment:

- Telomerase inhibition should be confirmed through TRAP assay with appropriate controls

- DNA damage response can be validated through γH2AX staining and Western blotting for pATM, pChk2, pATR, and pChk1

- Cell cycle analysis can determine G2/M arrest characteristic of topoisomerase II inhibition

- Apoptosis assessment through Annexin V staining and caspase activation assays

Application Note: HPLC Analysis of Anthracenediones (e.g., Mitoxantrone)

1. Introduction Anthracenediones like Mitoxantrone are important chemotherapeutic agents. Monitoring their concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring due to their narrow therapeutic index and potential toxicity, including cardiotoxicity [1]. This note summarizes robust HPLC methods for the determination of Mitoxantrone in rat plasma, which can be adapted for related compounds.

2. Summarized HPLC Methods for Mitoxantrone The table below compares two established HPLC methods for quantifying Mitoxantrone, showcasing different sensitivity and speed requirements.

| Parameter | Method A: LC-MS/MS for High Sensitivity [2] | Method B: HPLC-EC for Robust Assay [3] |

|---|---|---|

| Application | Pharmacokinetic study in rat plasma | Detection in human plasma |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC with Electrochemical Detection (EC) |

| Stationary Phase | C18 column | Reversed-Phase, 10-μm μBondapak C18 |

| Mobile Phase | Not specified in detail | 28% acetonitrile in 80 mM sodium formate buffer (pH 3.0) |

| Detection | MS/MS, Positive ESI mode, MRM: ( m/z ) 445 → | EC Detection at +0.75 V vs. Ag/AgCl |

| Internal Standard | Palmatine | Bisantrene |

| Sample Volume | 50 μL | - |

| Run Time | 2.5 min per sample | - |

| LLOQ | 0.5 ng/mL | 0.1 ng/mL |

| Linear Range | - | 0.1 - 1000 ng/mL |

| Extraction | Protein precipitation | Liquid-liquid extraction (methylene chloride); 85.3% efficiency |

3. Detailed Protocol: LC-MS/MS Determination of Mitoxantrone in Plasma This protocol is adapted from a published method for rat plasma [2].

3.1. Reagents and Chemicals

- Mitoxantrone dihydrochloride (reference standard)

- Palmatine (Internal Standard, I.S.)

- HPLC-grade methanol and acetonitrile

- Ultra-pure water (18 MΩ)

3.2. Instrumentation and Conditions

- HPLC System: Binary pump, autosampler, and column oven.

- Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM).

- Chromatographic Column: C18 column (e.g., 150 mm x 4.6 mm, 5 μm).

- Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and a volatile aqueous buffer (e.g., 0.1% formic acid) should be optimized based on the specific column.

- MS Parameters: Monitor transition ( m/z ) 445 → for mitoxantrone and the specific transition for the I.S.

3.3. Sample Preparation Procedure

- Thaw plasma samples on ice.

- Piper 50 μL of plasma into a microcentrifuge tube.

- Add a known volume of the internal standard working solution.

- Precipitate proteins by adding a volume of cold methanol or acetonitrile (e.g., 150 μL).

- Vortex mix vigorously for 1-2 minutes.

- Centrifuge at a high speed (e.g., 13,000 × g) for 10 minutes at 4°C.

- Transfer the clear supernatant to an HPLC vial for analysis.

3.4. Method Validation The method should be validated as per ICH or relevant bioanalytical guidelines [4] [5]. Key parameters include:

- Linearity: Calibration curves (e.g., 0.5-100 ng/mL) with a correlation coefficient ( r > 0.99 ).

- Precision and Accuracy: Intra-day and inter-day precision (RSD < 15%) and accuracy (85-115%).

- Recovery: Consistent and reproducible extraction efficiency for the analyte and I.S.

- Stability: Bench-top, freeze-thaw, and long-term storage stability of the analyte in plasma.

Experimental Workflow for Plasma Analysis

The following diagram illustrates the logical flow of the protocol, from sample collection to data analysis.

Key Considerations for Method Adaptation

When developing an HPLC method for a new compound like Teloxantrone based on an existing one:

- Method Scouting: Initial experiments should focus on optimizing the mobile phase composition, pH, and gradient to achieve good retention and peak shape for this compound.

- Detection Wavelength: If using UV-Vis detection, identify the maximum absorbance wavelength ( \lambda_{\text{max}} ) for this compound. Mitoxantrone is detected at 660 nm [3], but this will differ for this compound.

- Internal Standard: Select a suitable internal standard that is structurally similar, has analogous extraction properties, and does not co-elute with the analyte or any matrix components.

- Sample Clean-up: The protein precipitation method described is simple but can leave more matrix interference. For cleaner extracts, consider liquid-liquid extraction (as used in [3]) or solid-phase extraction (SPE).

Important Disclaimer

This document is based on scientific literature for Mitoxantrone. All protocols and conditions must be rigorously tested, optimized, and fully validated in your own laboratory for the specific analysis of this compound.

References

- 1. Current trends and challenges in the mitoxantrone ... [sciencedirect.com]

- 2. Determination of mitoxantrone in rat plasma by liquid ... [sciencedirect.com]

- 3. High-performance liquid chromatographic assay for ... [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Robust RP-HPLC Method for ... [pmc.ncbi.nlm.nih.gov]

- 5. A Fast and Validated HPLC Method for the Simultaneous ... [pmc.ncbi.nlm.nih.gov]

Solubility & Preparation Troubleshooting

Mitoxantrone, a synthetic anthracenedione, shares a tricyclic planar chromophore structure that often presents solubility challenges similar to those you may encounter with Teloxantrone [1] [2].

| Challenge | Solution & Recommended Protocol | Key Parameters & Notes |

|---|---|---|

| General Solubility | Prepare concentrated stock in DMSO; dilute into aqueous buffer (e.g., culture medium) just before use [3]. | Stock Solubility: ≥ 51.53 mg/mL in DMSO [3]. |

| Aqueous Solution Preparation | Use water with ultrasonic assistance to achieve target concentration [3]. | Aqueous Solubility: ≥ 2.97 mg/mL with sonication [3]. |

| Precipitation in Dilute Solutions | Ensure final DMSO concentration is low; filter solution if needed [3]. | Avoid phosphate buffers if precipitation persists (can influence aggregation [1]). |

| Solution Stability | Aliquot stock solutions; store at -20°C; limit freeze-thaw cycles [3]. | Stable for months when frozen; working solutions for immediate use [3]. |

Stability & Storage FAQs

The chemical stability of Mitoxantrone in various formats is well-documented, providing a model for robust lab protocols.

- Q: What is the shelf-life of a prepared Mitoxantrone infusion solution?

- A: Diluted solutions (e.g., 0.1 mg/mL to 0.6 mg/mL in 0.9% sodium chloride in polyolefin bags) are physicochemically stable for 84 days (3 months), whether stored refrigerated (2-8°C) or at room temperature (20-25°C) [4].

- Q: Does light affect the stability of the solution?

- Q: How stable are partially used vials of the drug concentrate?

- A: Stability data for Mitoxantrone Accord 2 mg/mL concentrate indicates it remains stable for 7 days at 15-25°C or 14 days at 2-8°C after first use [4].

Experimental Workflow for Solubility & Stability

For a systematic approach to handling such compounds, you can adapt the following experimental workflow. This diagram outlines the key decision points based on Mitoxantrone protocols [5] [4] [3]:

Critical Next Steps for Your Research

Since the above information is for a related compound, the following steps are crucial for your work with this compound:

- Consult Primary Literature: Search for this compound-specific patents and original research articles, which often contain detailed experimental sections with solubility parameters.

- Analyze the Structure: Compare the molecular structures of this compound and Mitoxantrone. Key differences in functional groups (e.g., -OH, -NH₂) will be the primary factor affecting solubility and require protocol adjustments.

- Empirical Testing: Use the protocols for Mitoxantrone as a starting point for your own stability and solubility tests with this compound.

References

- 1. Current trends and challenges in the mitoxantrone ... [sciencedirect.com]

- 2. Co-Encapsulation of Mitoxantrone and β-Elemene in Solid ... [pmc.ncbi.nlm.nih.gov]

- 3. Mitoxantrone HCl: Advancing DNA Topoisomerase II Inhibito... [mitomycin-c.com]

- 4. Physicochemical stability of Mitoxantrone Accord after ... [gabi-journal.net]

- 5. Effects of the mitoxantrone thermosensitive liposome ... [nature.com]

Troubleshooting Guide for Synthesis Yield Optimization

Here are common issues and solutions that can be applied to the synthesis of compounds like Teloxantrone:

| Problem Area | Specific Issue | Potential Cause | Recommended Solution |

|---|---|---|---|

| Reaction Efficiency | Low yield in a critical step (e.g., bromination) | Use of thermal initiation leading to side reactions and long reaction times. | Replace thermal initiation with photoinitiation (365 nm LED). This can drastically reduce reaction time and improve selectivity [1]. |

| Poor selectivity, multiple by-products | Unoptimized reaction conditions (temperature, base, reagent amounts). | Conduct a Design of Experiments (DoE) to systematically optimize feed ratios, temperature, and type of base used [1]. | |

| Product Stability | Final product or intermediate degradation | Susceptibility of the compound to hydrolysis or enzymatic breakdown. | Employ stability-guided optimization. Consider terminal modification (acetylation, hydrazidation) or conjugation to improve stability, as demonstrated with peptide therapeutics [2]. |

| Process Scalability | Inconsistent results between small and large scale | Non-scalable reaction conditions or work-up procedures. | Focus on processes with simple operation, low energy consumption, and minimal by-products. Photoreactions are often more scalable than thermal ones [1]. |

Frequently Asked Questions (FAQs)

Q1: How can I rapidly identify the main by-products forming in my synthesis? A1: After synthesizing and isolating the by-products, use a combination of analytical techniques for characterization. The structure of by-products can be elucidated using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1].

Q2: Are there general strategies to improve the proteolytic stability of a synthetic peptide-based anticancer agent? A2: Yes, strategies include: